1-(6-Bromo-pyridin-2-YL)-3-methyl-1H-pyrazole-4-carboxylic acid ethyl ester
CAS No.:
Cat. No.: VC18812041
Molecular Formula: C12H12BrN3O2
Molecular Weight: 310.15 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H12BrN3O2 |
|---|---|
| Molecular Weight | 310.15 g/mol |
| IUPAC Name | ethyl 1-(6-bromopyridin-2-yl)-3-methylpyrazole-4-carboxylate |
| Standard InChI | InChI=1S/C12H12BrN3O2/c1-3-18-12(17)9-7-16(15-8(9)2)11-6-4-5-10(13)14-11/h4-7H,3H2,1-2H3 |
| Standard InChI Key | YXWTXVQEJJIFRW-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)C1=CN(N=C1C)C2=NC(=CC=C2)Br |
Introduction
Chemical Identity and Structural Characteristics
Nomenclature and Molecular Formula
The systematic name of the compound, 1-(6-Bromo-pyridin-2-yl)-3-methyl-1H-pyrazole-4-carboxylic acid ethyl ester, reflects its IUPAC nomenclature. The molecular formula is C₁₂H₁₂BrN₃O₂, with a molecular weight of 310.15 g/mol . The SMILES notation, O=C(OCC)C=1C=NN(C2=NC(Br)=CC=C2)C1C, provides a linear representation of its structure, highlighting the ethyl ester group (-COOEt), the 6-bromopyridin-2-yl substituent, and the 3-methylpyrazole ring .
Synthesis and Reactivity
Synthetic Routes
The compound is synthesized via a multi-step protocol:
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Formation of the Pyrazole Core: Condensation of hydrazine derivatives with β-keto esters yields the pyrazole ring. For instance, ethyl acetoacetate reacts with hydrazine hydrate to form 3-methyl-1H-pyrazole-4-carboxylate intermediates .
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Bromination and Coupling: The pyridine ring is brominated at the 6-position using reagents like PBr₃ or NBS. Subsequent Ullmann or Suzuki-Miyaura coupling attaches the bromopyridinyl group to the pyrazole nitrogen .
Key Reactions
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Ester Hydrolysis: Under basic conditions (e.g., NaOH/EtOH), the ethyl ester hydrolyzes to the carboxylic acid, a precursor for amide or acyl chloride derivatives.
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Nucleophilic Aromatic Substitution: The bromine atom on the pyridine ring participates in cross-coupling reactions, enabling the introduction of aryl or alkyl groups .
Physicochemical Properties
Thermal and Solubility Data
The compound’s low water solubility contrasts with its high solubility in polar aprotic solvents like DMSO, making it suitable for reactions in non-aqueous media .
Applications in Research
Pharmaceutical Intermediate
The compound serves as a key intermediate in synthesizing kinase inhibitors and antiviral agents. For example, its pyrazolopyridine scaffold is analogous to structures in Janus kinase (JAK) inhibitors, which treat autoimmune diseases .
Agrochemical Development
In agrochemistry, derivatives of this compound have been explored as herbicides and fungicides. The bromine atom facilitates further functionalization, enabling the tuning of bioactivity .
| Hazard Statement | GHS Code | Precautionary Measure |
|---|---|---|
| H317: Skin sensitization | GHS07 | Wear protective gloves |
| H318: Eye damage | GHS05 | Use eye protection |
| H334: Respiratory toxicity | GHS08 | Use respiratory equipment |
Exposure Mitigation
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